Tetramethylarsonium

Arsenic speciation analysis HPLC-AAS Analytical chemistry

Sourcing an arsenic speciation standard that co-elutes with arsenobetaine under standard conditions introduces quantification errors in seafood and rice analysis. Tetramethylarsonium (CAS 27742-38-7) solves this with baseline chromatographic resolution from arsenobetaine and arsenocholine in under 12 minutes via ion-pairing or cation-exchange HPLC [Local Evidence]. • LOD of 7.6 ng in HPLC-AAS enables trace-level quantification in complex matrices [Local Evidence]. • Constitutes up to 87.1% of water-soluble arsenic in marine organisms; essential for accurate dietary exposure assessment [Local Evidence]. • Supplied as a certified reference standard with purity ≥95%; ready-to-use for ICP-MS speciation workflows. Immediate global shipping available.

Molecular Formula C4H12As+
Molecular Weight 135.06 g/mol
CAS No. 27742-38-7
Cat. No. B1217432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylarsonium
CAS27742-38-7
Synonymstetramethylarsonium
tetramethylarsonium iodide
Molecular FormulaC4H12As+
Molecular Weight135.06 g/mol
Structural Identifiers
SMILESC[As+](C)(C)C
InChIInChI=1S/C4H12As/c1-5(2,3)4/h1-4H3/q+1
InChIKeyNZTXPNNZHAACBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylarsonium: Key Characteristics and Standard Role


Tetramethylarsonium [(CH₃)₄As⁺] is a fully methylated, cationic organoarsenic compound that serves as a critical reference standard in environmental and biological arsenic speciation analysis [1]. As the arsenic analogue of the ubiquitous tetramethylammonium cation [2], it occurs naturally in marine organisms, particularly sea anemones, where it can constitute up to 87.1% of the water-soluble arsenic fraction [3]. Unlike more toxic inorganic arsenic species, tetramethylarsonium demonstrates a distinct toxicological profile, with acute oral LD₅₀ values in mice (as the iodide salt) reported at 890 mg/kg [4], positioning it as a key marker compound for differentiating organic versus inorganic arsenic exposure in food safety and environmental monitoring workflows.

Arsenic speciation standard Certified reference for HPLC speciation of organic arsenic in food, water, and marine samples
Genotoxicity reference compound Distinct DNA-damage positive control for arsenic hazard identification and SAR studies
Crystallographic template Arsonium cation for orthorhombic superoxide ammoniates and molecular conductors

Tetramethylarsonium: Why Substitution Fails


Tetramethylarsonium cannot be generically substituted with other organoarsenic species (e.g., arsenobetaine, arsenocholine, or trimethylarsine oxide) or its ammonium analogue (tetramethylammonium) due to fundamentally distinct chromatographic, toxicological, and material properties. In analytical speciation workflows, the tetramethylarsonium cation elutes as a discrete, baseline-resolved peak under optimized ion-pairing or cation-exchange conditions, enabling unambiguous quantification when present alongside structurally similar cations [1]. Toxicologically, tetramethylarsonium induces significant DNA damage in human lymphoblastoid cells (TK6) at 10 mM, whereas arsenobetaine, monomethylarsonic acid, and dimethylarsinic acid are non-genotoxic under identical assay conditions [2]. In materials science, substitution of tetramethylarsonium for tetramethylammonium in crystalline superoxide complexes alters the crystal system from monoclinic to orthorhombic [3], and in Pd(dmit)₂-based molecular conductors, the arsonium salt exhibits distinct electrical conductivity behavior [4]. These cross-domain differences underscore the necessity of procuring and utilizing the precise tetramethylarsonium cation for applications where analytical specificity, toxicological classification, or crystallographic outcomes are critical.

Chromatographic resolution

Replacement with arsenobetaine or arsenocholine may cause co‑elution under standard ion‑pair conditions, preventing unambiguous speciation.

Genotoxicity classification

Tetramethylarsonium induces DNA damage in TK6 lymphoblastoid cells at 10 mM, whereas arsenobetaine, MMA, and DMA are non‑genotoxic — altering hazard assessment.

Crystal system shift

Substituting tetramethylammonium with tetramethylarsonium in superoxide ammoniates changes the crystal symmetry from monoclinic to orthorhombic, affecting material properties.

Tetramethylarsonium: Head-to-Head Evidence


HPLC-AAS Detection Sensitivity vs. Other Organoarsenicals

In a comparative HPLC-thermochemical hydride generation-AAS study, the absolute limit of detection (LOD) for the tetramethylarsonium cation was determined to be 7.6 ng, which is substantially lower than those for the closely related organoarsenic cations arsenobetaine (13.3 ng) and arsenocholine (14.5 ng) [1].

HPLC‑AAS LOD
Head‑to‑head
7.6 ngvs13.3 – 14.5 ng
Supports lower detection limits for trace-level arsenic speciation
Thermochemical hydride generation‑AAS; cyanopropyl column
Arsenic speciation analysis HPLC-AAS Analytical chemistry Environmental monitoring

Genotoxicity in Human Lymphoblastoid Cells

In a head-to-head alkaline Comet assay using the TK6 human lymphoblastoid cell line, tetramethylarsonium iodide (10 mM, 3 h exposure) induced a significant increase in tail moment—a direct measure of DNA damage—whereas arsenobetaine, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA) produced no significant genotoxic effect under identical experimental conditions [1].

Genotoxicity in TK6 Cells
Head‑to‑head
Genotoxic (10 mM)vsNon‑genotoxic
Supports hazard identification and SAR for organic arsenic genotoxicity
Alkaline Comet assay; 3 h exposure; arsenobetaine/MMA/DMA negative
Toxicology Genotoxicity DNA damage Arsenic risk assessment

Crystal System Divergence in Superoxide Analogues

Compounds of the three large pseudo-alkali-metal cations tetramethylammonium, tetramethylphosphonium, and tetramethylarsonium with the superoxide radical anion were synthesized and structurally characterized. The ammonium salt, [N(CH₃)₄]-(O₂)·3NH₃, crystallizes in the monoclinic crystal system, whereas the arsonium salt, [As(CH₃)₄](O₂)·2NH₃, together with its phosphonium counterpart, belongs to the orthorhombic crystal system [1].

Crystal System
Head‑to‑head
OrthorhombicvsMonoclinic
Enables orthorhombic superoxide framework research
Single‑crystal XRD; superoxide ammoniate (O₂·2NH₃)
Solid-state chemistry Crystallography Superoxide materials Magnetic materials

Ion-Pair HPLC Baseline Resolution

Using a mixed ion-pair reagent mobile phase containing 10 mM hexanesulfonate and 1 mM tetraethylammonium hydroxide on a reversed-phase C₁₈ column, baseline resolution was achieved for a mixture of seven arsenic species including arsenate, arsenite, monomethylarsonic acid, dimethylarsinic acid, arsenobetaine, arsenocholine, and tetramethylarsonium ion. The complete separation of these anionic, cationic, and neutral species required only 12 minutes [1].

Ion‑Pair HPLC Resolution
Method context
7 species resolved in 12 min
Supports unambiguous quantification in complex matrices
C18 column; hexanesulfonate/TEAH mobile phase; ICP‑MS
Arsenic speciation Ion-pair chromatography HPLC method development Food safety

Tetramethylarsonium Application Scenarios


Food and Environmental Speciation Analysis

Tetramethylarsonium is an essential certified reference standard for laboratories performing arsenic speciation analysis in seafood, rice, and environmental water samples. Its low LOD of 7.6 ng in HPLC-AAS [1] and baseline chromatographic resolution from arsenobetaine and arsenocholine in under 12 minutes [2] enable accurate quantification of this specific organic arsenic species. Given that tetramethylarsonium can constitute up to 5.8% of total arsenic in rice [3] and up to 87.1% of water-soluble arsenic in sea anemones [4], its precise measurement is critical for distinguishing low-toxicity organic arsenic from highly toxic inorganic forms in dietary exposure assessments.

Arsenic Genotoxicity Reference Compound

In mechanistic toxicology studies, tetramethylarsonium serves as a unique positive control for organic arsenic-induced DNA damage. It is one of only two organic arsenicals (alongside tetraphenylarsonium) that demonstrated significant genotoxicity in the TK6 human lymphoblastoid Comet assay at 10 mM, while arsenobetaine, MMA, and DMA were negative [1]. This differential activity makes tetramethylarsonium indispensable for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of arsenic genotoxicity and for validating in vitro screening assays intended to identify potentially hazardous organoarsenicals.

Orthorhombic Superoxide and Conductor Template

Tetramethylarsonium is the preferred cation for synthesizing orthorhombic superoxide ammoniates, as its incorporation yields the orthorhombic [As(CH₃)₄](O₂)·2NH₃ structure, contrasting with the monoclinic ammonium analogue [1]. In molecular conductor research, the tetramethylarsonium salt of Pd(dmit)₂ exhibits distinct solid-state packing and electrical conductivity compared to its tetramethylammonium counterpart [2]. Researchers developing novel low-dimensional magnetic materials or organic conductors should specifically procure the arsonium salt to achieve the desired orthorhombic crystal symmetry or tailored electronic properties.

Marine Arsenic Biotransformation Marker

The tetramethylarsonium ion is a terminal methylation product in the biotransformation of inorganic arsenic by marine organisms. Its presence in predator species (e.g., sea anemones at 24.6–87.1% of total water-soluble arsenic [1]) and its rapid, unmetabolized urinary excretion in mammals [2] establish it as a reliable biomarker for tracking the flow of fully methylated arsenic through marine food webs. Ecological chemists and marine biologists require authentic tetramethylarsonium standards to calibrate LC-MS methods for quantifying this specific species in tissue extracts and assessing the efficiency of arsenic detoxification pathways.

Application
Selection Property
Validation Focus
Food & Environmental Speciation
High‑sensitivity HPLC speciation with low LOD
Trace‑level quantification in food, water, and marine tissues
Arsenic Genotoxicity Reference
Differential genotoxicity in human lymphoblastoid cells (TK6)
SAR studies and in vitro hazard screening
Orthorhombic Superoxide/Conductor Template
Cation‑directed orthorhombic crystal symmetry
Crystal engineering of magnetic materials & molecular conductors
Marine Biotransformation Marker
Terminal methylation product marker for marine arsenic cycling
LC‑MS calibration for biotransformation pathway studies

Technical Documentation Hub

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